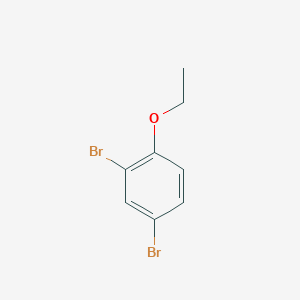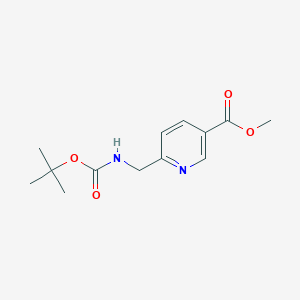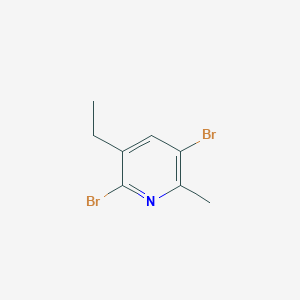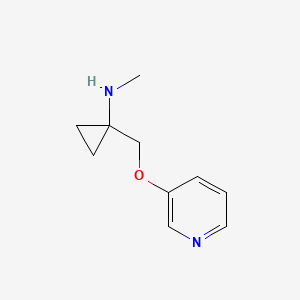
2,4-Dibromo-1-ethoxybenzene
Vue d'ensemble
Description
2,4-Dibromo-1-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It has a molecular weight of 279.96 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Br2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecular structure of the compound. Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the search results. It is known that the compound is solid at room temperature .Applications De Recherche Scientifique
Synthesis and Material Development
2,4-Dibromo-1-ethoxybenzene is a valuable precursor in the synthesis of various organic compounds, serving as an intermediate in the creation of materials with specific physicochemical properties. It has been utilized in the efficient synthesis of 1,2-dibromobenzenes, which are crucial for reactions based on benzynes formation, highlighting its role in organic transformations and the development of synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011). This compound also plays a significant role in the study of liquid crystals, as seen in the physico-chemical and spectral analysis of nematogen 4-n-ethoxy-4'-cyanobiphenyl, which reveals insights into electronic structure and thermodynamic properties (Tiwari, Dwivedi, & Sharma, 2020).
Polymer Science
In polymer science, this compound derivatives have been instrumental in the synthesis and characterization of new polymers. For example, its derivatives have been used as initiators in atom transfer radical polymerization (ATRP) to create polystyrene macromonomers, which are further utilized in Suzuki coupling to produce comb-like polyphenylenes with high solubility and distinct thermal properties (Cianga & Yagcı, 2002). These advancements in polymer chemistry not only demonstrate the compound's utility in creating novel materials but also underscore its importance in the development of functional polymers with potential applications in various industrial and technological sectors.
Chemical Kinetics and Mechanism Studies
Moreover, this compound and related compounds have been subjects of kinetic studies, particularly in reactions facilitated by phase-transfer catalysts under ultrasound irradiation conditions. Such studies provide valuable insights into nucleophilic substitution reactions, the influence of various factors on reaction kinetics, and the development of more efficient synthetic routes (Wang & Rajendran, 2007). This knowledge contributes significantly to the field of synthetic organic chemistry, enabling the design of more efficient and environmentally friendly synthetic processes.
Safety and Hazards
2,4-Dibromo-1-ethoxybenzene is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary target of 2,4-Dibromo-1-ethoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to maintain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives . The compound’s ability to undergo electrophilic aromatic substitution means it can participate in a variety of reactions to form different benzene derivatives .
Pharmacokinetics
The compound’s physical properties such as its melting point (61-63 °c), boiling point (101-106 °c at 1 mm hg), and density (18014) suggest that it may have specific ADME characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. As an electrophile, it can form a sigma-bond with the benzene ring, leading to the formation of a substituted benzene ring . This can result in the synthesis of various benzene derivatives, which can have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the reaction conditions, such as temperature and the presence of other chemicals, can also affect the compound’s reactivity and the outcomes of its reactions .
Propriétés
IUPAC Name |
2,4-dibromo-1-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWQUSDHUJXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B3264109.png)
![16-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B3264119.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3264121.png)


![(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3264145.png)

![tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B3264160.png)


